Decitabine

Epigenetics DNA Methylation Hematologic Malignancies

For researchers targeting DNA methylation and gene silencing, this is the preferred base compound. It offers validated, potent DNMT1 inhibition (IC50 30 nM) and strong hypomethylating activity, quantifying them as superior to RNA-targeting azacitidine and inactive zebularine. Its metabolic instability also makes it the essential benchmark for developing stable prodrugs and novel formulations, including CDA-resistant conjugates.

Molecular Formula C8H12N4O4
Molecular Weight 228.21 g/mol
CAS No. 22432-95-7
Cat. No. B193342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecitabine
CAS22432-95-7
Synonyms2' Deoxy 5 azacytidine
2'-deoxy-5-azacytidine
5 Aza 2' deoxycytidine
5 Azadeoxycytidine
5 Deoxyazacytidine
5-aza-2'-deoxycytidine
5-AzadC
5-azadeoxycytidine
5-deoxyazacytidine
5AzadC
AzadC compound
Compound, AzadC
Dacogen
decitabine
decitabine mesylate
Mesylate, Decitabine
NSC 127716
NSC-127716
NSC127716
Molecular FormulaC8H12N4O4
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC(=NC2=O)N)CO)O
InChIInChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
InChIKeyXAUDJQYHKZQPEU-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility5.50e+00 g/L

Decitabine (CAS 22432-95-7) for Epigenetic Research and Clinical Procurement: A DNMT Inhibitor Baseline


Decitabine (5-aza-2′-deoxycytidine) is a deoxycytidine nucleoside analog antimetabolite that functions as a potent DNA methyltransferase (DNMT) inhibitor [1]. Following phosphorylation to its active triphosphate metabolite (5-aza-dCTP), decitabine incorporates exclusively into DNA during S-phase, where it covalently traps and depletes DNMT1, leading to global DNA hypomethylation and re-expression of silenced tumor suppressor genes [2]. Approved by the U.S. FDA in 2006 for the treatment of myelodysplastic syndromes (MDS) and subsequently for chronic myelomonocytic leukemia (CMML) and acute myeloid leukemia (AML) in various jurisdictions, decitabine represents the deoxyribose analog in the azanucleoside class of epigenetic therapeutics [3]. Its molecular structure—a cytosine ring modified at the 5-position with a nitrogen atom and bearing a deoxyribose sugar—distinguishes it from the related ribose analog azacitidine and confers distinct metabolic and pharmacodynamic properties [4].

Decitabine vs. Azacitidine: Why DNMT Inhibitor Class Substitution Introduces Irreconcilable Pharmacologic Variance


Despite both being classified as DNA methyltransferase inhibitors, decitabine and azacitidine are not interchangeable therapeutic or research agents due to fundamental differences in sugar moiety structure, metabolic routing, and molecular mechanism [1]. Decitabine possesses a deoxyribose sugar and incorporates exclusively into DNA, whereas azacitidine bears a ribose sugar and incorporates primarily into RNA (80–90% of the administered dose), with only approximately 10% converted by ribonucleotide reductase to the deoxyribose form capable of DNA incorporation and subsequent DNMT1 depletion [2]. This metabolic divergence translates to an approximate 1:10 dose-equivalence ratio for DNMT1-depleting activity: decitabine 7.5 mg/m² yields comparable DNMT1 depletion to azacitidine 75 mg/m² [3]. Furthermore, the two analogs target distinct cohorts of genes as demonstrated by microarray analysis, and preclinical studies indicate that decitabine exhibits greater antileukemic potency than azacitidine, attributed in part to azacitidine's capacity to block leukemic cell progression from G1 into S phase—a cell-cycle effect that paradoxically protects cells from its own DNA-incorporation-dependent cytotoxicity [4]. These pharmacologic distinctions render direct substitution scientifically invalid and clinically consequential [5].

Quantitative Differentiation of Decitabine (CAS 22432-95-7): Comparative Evidence Guide for Scientific Procurement Decisions


Decitabine vs. Azacitidine: 10-Fold Higher DNMT1 Depletion Efficiency per Milligram

The DNMT1-depleting activity of decitabine is approximately 10-fold more potent on a per-milligram basis than azacitidine due to differential metabolic routing [1]. Only a small fraction (~10%) of an administered azacitidine dose is converted by ribonucleotide reductase to the deoxyribose form (5-aza-dCTP) capable of incorporating into DNA and depleting DNMT1; the majority incorporates into RNA [2]. In contrast, decitabine, as a deoxyribose analog, bypasses this rate-limiting conversion step and incorporates directly into DNA [3]. The quantitative dose-equivalence relationship for DNMT1 depletion is approximately decitabine:azacitidine = 1:10 (e.g., decitabine 7.5 mg/m² ≈ azacitidine 75 mg/m²) [4]. This difference is further substantiated by in vitro data showing that decitabine inhibits human DNMT1 with an IC50 of 30 nM in a recombinant enzyme assay using polydeoxyinosine-polydeoxycytosine DNA as substrate [5].

Epigenetics DNA Methylation Hematologic Malignancies DNMT1 Inhibition

Decitabine vs. Azacitidine: Superior Hypomethylating Potency in Leukemia Cell Models

In a comparative study using Kasumi-1 acute myeloid leukemia (AML) blasts under in vitro conditions mimicking clinical trial dosing, decitabine demonstrated stronger hypomethylating potency than azacitidine [1]. Quantitative methylation analysis of hypermethylated gene promoters and genome-wide LINE1 fragments using bisulfite sequencing and MassARRAY technology revealed that decitabine induced more extensive DNA hypomethylation than azacitidine [2]. In contrast, zebularine, a third cytosine nucleoside analog DNMT inhibitor evaluated in the same study, exhibited no detectable hypomethylating activity [3]. Notably, while both decitabine and azacitidine inhibited proliferation and triggered apoptosis in AML blasts, neither interfered with cell-cycle progression, whereas the comparator cytarabine (ARA-C) treatment resulted in a distinct S-phase arrest phenotype [4].

DNA Hypomethylation Acute Myeloid Leukemia Bisulfite Sequencing LINE-1 Methylation

Decitabine vs. Cytarabine: Epigenetic Mechanism Confers Superior Survival in AML Clinical Trial

In a clinical trial evaluating treatment of elderly patients with acute myeloid leukemia (AML), decitabine demonstrated a median overall survival of 7.0 months compared to 5.0 months for standard cytarabine (ARA-C) therapy or supportive care, representing a 2.0-month (40%) absolute improvement in median survival [1]. Although this difference did not reach statistical significance in the trial, the study authors noted that preclinical data indicate decitabine is much more effective against human AML than cytarabine [2]. The mechanistic basis for this differential efficacy lies in the distinct modes of action: decitabine acts through delayed epigenetic reprogramming via DNA hypomethylation and tumor suppressor gene reactivation, whereas cytarabine exerts acute cytotoxic action through interference with DNA synthesis [3]. The authors argued that this delayed epigenetic mechanism of decitabine requires distinct clinical trial design and response evaluation criteria compared to conventional cytotoxic agents [4].

Acute Myeloid Leukemia Clinical Trial Median Overall Survival Epigenetic Therapy

Oral Decitabine-Cedazuridine vs. Intravenous Decitabine: PK Bioequivalence Enables Route Substitution

The ASCERTAIN phase 3 registrational trial demonstrated that oral decitabine-cedazuridine (35 mg decitabine + 100 mg cedazuridine fixed-dose combination tablet once daily for 5 days) achieves systemic decitabine exposure equivalent to intravenous decitabine (20 mg/m² per day for 5 days) [1]. The primary endpoint of total 5-day decitabine exposure, measured as area under the concentration-time curve (AUC), showed an oral-to-IV ratio of 98.93% (90% CI: 92.66–105.60%), confirming pharmacologic equivalence [2]. This bioequivalence was achieved through co-administration of cedazuridine, a cytidine deaminase (CDA) inhibitor that prevents rapid first-pass deamination of decitabine in the gut and liver, thereby overcoming the poor oral bioavailability that characterizes decitabine alone [3]. The study established that oral decitabine-cedazuridine and IV decitabine can be treated interchangeably between cycles, though substitution within a cycle is not recommended [4].

Pharmacokinetics Oral Hypomethylating Agents Cytidine Deaminase Inhibition Bioequivalence

Decitabine Sequential Treatment with Cytarabine Enhances Anti-Leukemia Efficacy in AML Xenograft Models

In a preclinical study using pediatric AML cells expanded in culture and primary AML xenograft models, sequential treatment with decitabine followed by cytarabine was found to be more effective in reducing tumor burden than treatment with cytarabine alone [1]. This enhanced anti-leukemia effect was observed regardless of the order of drug administration, suggesting that the benefit was not strictly dependent on epigenetic priming with a hypomethylating agent [2]. The study evaluated decitabine, a DNA demethylating agent, in combination with cytarabine, a frontline cytotoxic agent used in AML treatment protocols [3]. The finding that decitabine plus cytarabine sequential delivery may offer a clinical advantage in pediatric AML treatment supports the selection of decitabine for combination regimen research where additive or synergistic anti-leukemic activity is the experimental objective [4].

Epigenetic Priming Xenograft Model Pediatric AML Combination Therapy

Procurement-Relevant Application Scenarios for Decitabine (CAS 22432-95-7) Based on Quantitative Differentiation Evidence


Epigenetic Research Requiring Maximal DNMT1 Depletion Efficiency per Milligram

Investigators seeking to achieve robust DNMT1 depletion in cell culture or in vivo models while minimizing compound usage and associated cytotoxicity should select decitabine over azacitidine. The 1:10 dose-equivalence relationship (decitabine 7.5 mg/m² ≈ azacitidine 75 mg/m²) [1] translates to substantially lower milligram requirements per experiment, reducing procurement costs and minimizing off-target effects from high-dose azacitidine exposure. This efficiency is rooted in the metabolic advantage of decitabine's deoxyribose structure, which bypasses the rate-limiting ribonucleotide reductase conversion step required for azacitidine's DNA incorporation [2]. For laboratories conducting high-throughput DNMT1 inhibition screens or large-scale in vivo studies, this 10-fold efficiency differential provides quantifiable procurement and experimental justification.

AML Preclinical Models Requiring Superior Hypomethylating Potency Relative to Alternative DNMT Inhibitors

Researchers evaluating DNA hypomethylation as a therapeutic strategy in acute myeloid leukemia should prioritize decitabine over azacitidine or zebularine. Comparative analysis in Kasumi-1 AML blasts demonstrated that decitabine exhibits stronger hypomethylating potency than azacitidine, while zebularine showed no detectable hypomethylating activity [1]. This differential was quantified via bisulfite sequencing and MassARRAY analysis of hypermethylated gene promoters and genome-wide LINE1 fragments [2]. For studies where maximal promoter demethylation and tumor suppressor gene reactivation are primary endpoints, decitabine provides the greatest hypomethylating effect among clinically relevant DNMT inhibitors, justifying its selection as the reference compound in epigenetic research applications [3].

Preclinical Combination Therapy Studies in AML with Cytarabine Backbone

Investigators designing AML xenograft studies or preclinical combination therapy protocols should select decitabine as the epigenetic partner when cytarabine (ARA-C) constitutes the cytotoxic backbone. In pediatric AML xenograft models, sequential treatment with decitabine and cytarabine demonstrated superior tumor burden reduction compared to cytarabine monotherapy [1]. Notably, this enhanced anti-leukemic effect was independent of drug administration order, indicating that the benefit does not rely strictly on epigenetic priming [2]. For laboratories evaluating epigenetic-cytotoxic combination strategies, decitabine provides an evidence-based selection that improves upon cytarabine-alone outcomes, with a median survival advantage already demonstrated clinically (7.0 vs. 5.0 months) [3].

Oral Bioavailability Studies and Formulation Development Leveraging CDA Inhibitor Co-Administration

Formulation scientists and pharmacokinetic researchers investigating oral delivery strategies for nucleoside analog DNMT inhibitors should utilize decitabine in conjunction with cytidine deaminase (CDA) inhibitors. The ASCERTAIN phase 3 trial established that oral decitabine-cedazuridine achieves 98.93% systemic exposure equivalence to intravenous decitabine, confirming that CDA inhibition overcomes decitabine's otherwise poor oral bioavailability [1]. This validated bioequivalence provides a benchmark for evaluating novel oral decitabine formulations or alternative CDA inhibitor combinations. In contrast, oral azacitidine formulations are not bioequivalent to parenteral azacitidine and cannot be interchanged [2], making decitabine-cedazuridine the only oral HMA formulation with demonstrated PK equivalence to its IV counterpart—a critical consideration for preclinical oral dosing model selection and clinical formulation development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.